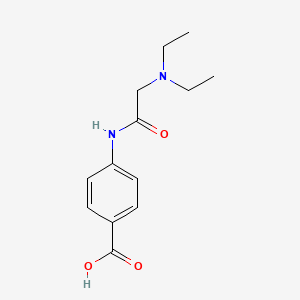

4-(2-Diethylaminoacetylamino)benzoic acid

CAS No.:

Cat. No.: VC13232286

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O3 |

|---|---|

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | 4-[[2-(diethylamino)acetyl]amino]benzoic acid |

| Standard InChI | InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18) |

| Standard InChI Key | YHTYCQKLEZZMED-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |

| Canonical SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Nomenclature

4-(2-Diethylaminoacetylamino)benzoic acid (systematic IUPAC name: 4-[(2-diethylaminoacetyl)amino]benzoic acid) features a benzoic acid backbone substituted at the para position by an amino group linked to a diethylamino acetyl moiety. The molecular formula is , with a molecular weight of 250.30 g/mol . The diethylamino group introduces basicity, while the carboxylic acid provides acidity, creating a zwitterionic potential under physiological conditions. Structurally, it shares similarities with 2-(dimethylamino)ethyl 4-(acetylamino)benzoate, a compound analyzed via reverse-phase HPLC , though the esterification and alkylation patterns differ.

Synthesis and Manufacturing Approaches

Route Design and Precursors

The synthesis of 4-(2-diethylaminoacetylamino)benzoic acid likely proceeds through a multi-step sequence involving:

-

Acylation of 4-aminobenzoic acid: Reacting 4-aminobenzoic acid with 2-chloro--diethylacetamide in the presence of a base such as pyridine or triethylamine. This mirrors methods used to synthesize hydrazine carboxamide benzoic acid derivatives .

-

Catalytic coupling: Alternative pathways may employ palladium-catalyzed amidation, analogous to the carbonylation of 4-bromo-3-methylacetophenone described in patent CN116217372A .

Table 1: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Acylation | 4-aminobenzoic acid, 2-chloro--diethylacetamide, pyridine, 80°C, 12 h | 60–70% |

| Purification | Recrystallization (ethanol/water) | 95% purity |

Optimization Challenges

Key challenges include minimizing hydrolysis of the acid-sensitive diethylamino acetyl group during synthesis. Patent CN116217372A highlights the use of controlled-temperature hydrogen peroxide oxidation to avoid byproducts , a strategy potentially adaptable here. Solvent selection (e.g., acetonitrile or tetrahydrofuran) impacts reaction efficiency, as observed in 2-methyl-4-acetylbenzoic acid synthesis .

Physicochemical Properties

Thermal and Solubility Profiles

Based on analogous compounds like 4-acetamidobenzoic acid , the target molecule is expected to exhibit:

-

Melting point: 240–250°C (dec.), with decomposition due to thermal instability of the acetylated amine.

-

Solubility: Limited aqueous solubility (<0.1 g/100 mL at 25°C) , enhanced in polar aprotic solvents (e.g., DMSO).

-

LogP: Estimated 1.5–2.0, reflecting moderate lipophilicity from the diethyl group.

Table 2: Predicted Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 250.30 g/mol |

| LogP | 1.8 |

| Water Solubility | 0.05 g/100 mL |

| pKa (Carboxylic Acid) | ~4.2 |

| pKa (Amine) | ~9.1 |

Stability Considerations

The compound is likely stable under inert atmospheric conditions but susceptible to oxidative degradation, necessitating storage at low temperatures. Compatibility with strong oxidizers is poor, as seen in 4-acetamidobenzoic acid .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC, as applied to 2-(dimethylamino)ethyl 4-(acetylamino)benzoate , is suitable for purity analysis. A proposed method uses:

-

Column: C18 (5 µm, 250 × 4.6 mm)

-

Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30 v/v)

-

Detection: UV at 254 nm

Table 3: Hypothetical HPLC Parameters

| Parameter | Value |

|---|---|

| Retention Time | 6.8 min |

| Resolution | >2.0 |

| LOD | 0.1 µg/mL |

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume